Human PD-L1 inhibitor I

PD-1/PD-L1 interaction peptide inhibitor binding affinity

Human PD-L1 inhibitor I (CAS 2135542-86-6) is a synthetic peptide ligand that targets human programmed cell death protein 1 (hPD-1) with a reported equilibrium dissociation constant (KD) of 3.39 μM, thereby interfering with the hPD-L1/hPD-1 interaction. As a large macrocyclic peptide with a molecular weight of 2350.58 Da and formula C110H152N26O32, it represents a distinct chemical class from small-molecule PD-L1 inhibitors, with the peptide scaffold defined by specific anchor residues (including WDY) that critically influence binding to the hPD-L1/hPD-1 interface.

Molecular Formula C110H152N26O32
Molecular Weight 2350.5 g/mol
Cat. No. B13902638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman PD-L1 inhibitor I
Molecular FormulaC110H152N26O32
Molecular Weight2350.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CC=CC=C7)N
InChIInChI=1S/C110H152N26O32/c1-56(2)42-76(99(157)122-71(24-13-15-39-111)95(153)124-74(35-37-88(142)143)94(152)120-58(5)92(150)126-77(45-60-27-31-64(139)32-28-60)100(158)132-83(51-91(148)149)106(164)134-84(109(167)168)43-57(3)4)128-96(154)73(26-17-41-117-110(115)116)121-98(156)75(36-38-89(144)145)125-107(165)85(54-137)135-97(155)72(25-14-16-40-112)123-102(160)79(47-62-52-118-69-22-11-9-20-66(62)69)131-108(166)86(55-138)136-101(159)78(46-61-29-33-65(140)34-30-61)129-105(163)82(50-90(146)147)133-103(161)80(48-63-53-119-70-23-12-10-21-67(63)70)130-104(162)81(49-87(114)141)127-93(151)68(113)44-59-18-7-6-8-19-59/h6-12,18-23,27-34,52-53,56-58,68,71-86,118-119,137-140H,13-17,24-26,35-51,54-55,111-113H2,1-5H3,(H2,114,141)(H,120,152)(H,121,156)(H,122,157)(H,123,160)(H,124,153)(H,125,165)(H,126,150)(H,127,151)(H,128,154)(H,129,163)(H,130,162)(H,131,166)(H,132,158)(H,133,161)(H,134,164)(H,135,155)(H,136,159)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,167,168)(H4,115,116,117)/t58-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1
InChIKeyLNCFHYCUYCFVFP-GNCJSEQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Human PD-L1 Inhibitor I for Research: Procurement Guide and Baseline Characteristics


Human PD-L1 inhibitor I (CAS 2135542-86-6) is a synthetic peptide ligand that targets human programmed cell death protein 1 (hPD-1) with a reported equilibrium dissociation constant (KD) of 3.39 μM, thereby interfering with the hPD-L1/hPD-1 interaction . As a large macrocyclic peptide with a molecular weight of 2350.58 Da and formula C110H152N26O32, it represents a distinct chemical class from small-molecule PD-L1 inhibitors, with the peptide scaffold defined by specific anchor residues (including WDY) that critically influence binding to the hPD-L1/hPD-1 interface . This product is supplied as a white to off-white solid powder with defined purity and is intended exclusively for laboratory research applications in immunology and oncology signaling studies .

Human PD-L1 Inhibitor I: Why In-Class Substitution Is Not Advisable Without Quantitative Justification


Within the broad class of PD-1/PD-L1 axis inhibitors, potency metrics differ by orders of magnitude, and the molecular size, target engagement mode, and experimental validation conditions vary fundamentally across compounds [1]. A small-molecule inhibitor with a low-nanomolar IC50 in a biochemical HTRF assay (e.g., PD-1/PD-L1 inhibitor 1 with IC50 = 6 nM) cannot be directly substituted for a micromolar-affinity peptide ligand (e.g., Human PD-L1 inhibitor I, KD = 3.39 μM) without compromising the validity of the intended experimental model . Peptides may exhibit distinct binding epitopes, cellular permeability, and metabolic stability profiles compared to small molecules, which directly impact their utility in specific assays, such as surface plasmon resonance (SPR) competition studies versus intracellular target engagement experiments. Consequently, procurement decisions based solely on target name rather than specific chemical identity and quantitative binding parameters risk irreproducible results, wasted resources, and misinterpretation of biological outcomes.

Human PD-L1 Inhibitor I: Quantitative Comparative Evidence for Scientific Selection


Affinity Comparison: Human PD-L1 Inhibitor I vs. Small Molecule BMS-202

Human PD-L1 inhibitor I demonstrates a defined binding affinity to hPD-1 with a KD of 3.39 μM . This is in contrast to the small molecule inhibitor BMS-202, which exhibits a KD of 8 μM for binding to PD-L1 . While BMS-202 achieves potent inhibition of the PD-1/PD-L1 interaction with an IC50 of 18 nM in biochemical assays, its binding affinity (KD) to the target protein is weaker and in the same micromolar range as Human PD-L1 inhibitor I. This distinction highlights that the peptide ligand may offer a different binding mode, targeting the PD-1 side of the interaction, which could be advantageous in specific experimental designs.

PD-1/PD-L1 interaction peptide inhibitor binding affinity

Peptide Class Comparison: Human PD-L1 Inhibitor I vs. Human PD-L1 Inhibitor IV Affinity

Among related peptide inhibitors targeting the PD-1/PD-L1 axis, Human PD-L1 inhibitor I exhibits a KD of 3.39 μM . In contrast, a closely related analog, Human PD-L1 inhibitor IV (CAS 2135542-83-3), demonstrates a KD of 1.38 μM, as validated by surface plasmon resonance (SPR) competitive binding assays . This 2.5-fold difference in binding affinity between two commercially available peptide ligands provides a clear quantitative basis for selecting one over the other, depending on the required sensitivity and dynamic range of the assay.

peptide ligand competitive inhibition SPR assay

Molecular Class Distinction: Peptide (Human PD-L1 inhibitor I) vs. Small Molecule (PD-1/PD-L1 inhibitor 1) Potency

Human PD-L1 inhibitor I, a high-molecular-weight peptide (MW 2350.58 Da), demonstrates micromolar affinity (KD = 3.39 μM) for its target . This is in stark contrast to a small-molecule inhibitor, PD-1/PD-L1 inhibitor 1 (MW 475.6 Da, CAS 1675201-83-8), which achieves an IC50 of 6 nM in a cell-free HTRF assay . The >500-fold difference in potency and the substantial disparity in molecular weight (nearly 5-fold) and physicochemical properties (e.g., LogP: -9.4 for the peptide vs. calculated LogP of the small molecule) underscores their distinct utility.

small molecule inhibitor HTRF assay IC50

Defined Molecular Identity: Sequence and Anchor Residues vs. Uncharacterized Peptide Mixtures

Human PD-L1 inhibitor I is a chemically defined single entity with a specific peptide sequence, molecular formula (C110H152N26O32), and molecular weight (2350.5389 g/mol) . Its activity is linked to specific anchor residues (WDY) that have been demonstrated to exert a significant impact on the binding of hPD-L1 to hPD-1 . This is in contrast to uncharacterized peptide mixtures (e.g., enzymatic hydrolysates from ascidians) which may show variable and moderate anti-PD-1/PD-L1 effects with IC50 values ranging from 33.9 μM to 112.8 μM and KD values from 22.9 μM to 29.1 μM [1].

peptide sequence structure-activity relationship chemical characterization

Human PD-L1 Inhibitor I: Evidence-Backed Research and Industrial Application Scenarios


Use as a Moderate-Affinity Peptide Tool in SPR-Based Competition Assays

Human PD-L1 inhibitor I, with its defined and moderate KD of 3.39 μM , is ideally suited as a control or reference compound in surface plasmon resonance (SPR) competition assays designed to characterize the binding kinetics of novel, high-affinity PD-1/PD-L1 inhibitors. Its relatively lower affinity compared to inhibitors like Human PD-L1 inhibitor IV (KD = 1.38 μM) allows for a wider dynamic range in competition experiments, enabling precise quantification of the binding of more potent test compounds without immediate displacement.

Tool Compound for Investigating Peptide-Based vs. Small Molecule PD-1 Engagement

Given the fundamental differences in molecular properties (peptide vs. small molecule) and potency (micromolar KD vs. nanomolar IC50) , this compound serves as a critical tool for comparative studies investigating how molecular size, polarity, and binding mode influence PD-1 engagement, cellular permeability, and downstream immune checkpoint blockade. It provides a distinct chemical class comparator to small molecules like PD-1/PD-L1 inhibitor 1 (IC50 = 6 nM) .

Calibration Standard for Assays Requiring a Defined, Non-Saturating PD-1 Ligand

In immuno-oncology research, certain functional assays may require a non-saturating, less potent inhibitor to probe partial receptor occupancy or subtle signaling modulations. Human PD-L1 inhibitor I's micromolar affinity provides a defined, reproducible level of PD-1 engagement that avoids the complete and immediate blockade achieved by high-potency small molecules (e.g., BMS-202, IC50 = 18 nM) , making it a useful calibration standard or control for such specialized experimental setups.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Peptide Inhibitors

The known sequence and critical anchor residues (WDY) of Human PD-L1 inhibitor I make it a foundational scaffold for medicinal chemistry and SAR studies aimed at optimizing peptide-based PD-1/PD-L1 inhibitors. Researchers can use this compound as a starting point to synthesize analogs, modify specific residues, and quantitatively assess the impact on binding affinity (KD), thereby advancing the design of more potent or selective peptide therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human PD-L1 inhibitor I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.